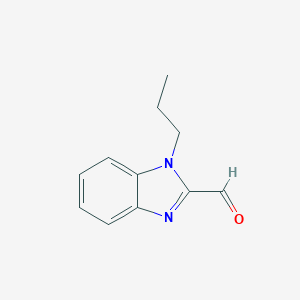

1-Propyl-1H-benzoimidazole-2-carbaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-propylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXBQNVSLZRMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359414 | |

| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123511-50-2 | |

| Record name | 1-Propyl-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propyl 1h Benzoimidazole 2 Carbaldehyde and Its Derivatives

Cyclocondensation Approaches for Benzimidazole (B57391) Ring Construction

The formation of the benzimidazole ring is a cornerstone of its chemistry, with several well-established methods available. These approaches predominantly involve the reaction of an o-phenylenediamine (B120857) substrate with a suitable one-carbon electrophile.

Reactions Involving o-Phenylenediamines and Aldehyde Precursors

A prevalent and direct method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes. mdpi.commdpi.com This reaction proceeds through the initial formation of a Schiff base, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. orientjchem.org The choice of aldehyde precursor directly determines the substituent at the 2-position of the benzimidazole core. For the synthesis of a precursor to 1-propyl-1H-benzoimidazole-2-carbaldehyde, an appropriate aldehyde would be used to install a group at the C-2 position that can be later converted to a carbaldehyde.

The reaction conditions for this condensation can be varied. While some traditional methods require elevated temperatures and harsh acidic conditions, numerous modern protocols utilize milder catalysts and conditions. ijariie.com For instance, supported gold nanoparticles have been shown to effectively catalyze the oxidative cyclization of o-phenylenediamine with aldehydes under ambient conditions. mdpi.com Various catalysts, including p-toluenesulfonic acid, have been employed to facilitate this reaction, often leading to high yields of the desired 2-substituted benzimidazoles. orientjchem.orgresearchgate.net

| Catalyst/Reagent | Conditions | Outcome | Reference |

| Supported Gold Nanoparticles | Ambient temperature, CHCl3:MeOH | High yields of 2-substituted benzimidazoles | mdpi.com |

| p-TsOH | Reflux in toluene | Synthesis of 2-substituted benzimidazoles | orientjchem.org |

| ZnO Nanoparticles | Stirring at 70°C in ethanol | High yields, shorter reaction times | nih.gov |

| Microwave irradiation with [BMIM]HSO4 | Microwave heating | Excellent yields for various aldehydes | mdpi.com |

Condensations with Carboxylic Acid Derivatives

An alternative and widely used approach for the synthesis of the benzimidazole scaffold is the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as esters, nitriles, or acid chlorides. mdpi.comijariie.com The reaction with carboxylic acids, often referred to as the Phillips method, typically requires heating the reactants in the presence of a strong acid like hydrochloric acid. ijariie.com This method is robust and applicable to a wide range of carboxylic acids, allowing for the introduction of various substituents at the 2-position.

Modern variations of this method aim to improve reaction efficiency and reduce the harshness of the conditions. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, increase yields compared to conventional heating. organic-chemistry.org The use of polyphosphoric acid (PPA) is also a common strategy to promote the dehydration and cyclization steps.

Utilization of Oxidative Conditions (e.g., Air, Sodium Dithionite)

The final step in the formation of the benzimidazole ring from o-phenylenediamines and aldehydes is an oxidation of the initially formed dihydrobenzimidazole intermediate. orientjchem.org This oxidation can be achieved using a variety of oxidizing agents. In many procedures, air is a sufficient and environmentally benign oxidant, particularly when the reaction is catalyzed by transition metals. ijariie.com

Other oxidizing agents that have been successfully employed include sodium dithionite (B78146) (Na2S2O4), which may seem counterintuitive as it is a reducing agent, but in this specific context, it can facilitate the desired transformation. researchgate.net The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) under microwave irradiation has also been reported as an efficient method for the oxidative condensation of o-phenylenediamines with aldehydes. tandfonline.com More recently, d-glucose (B1605176) has been identified as a biorenewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines via an oxidative cyclization strategy in water, highlighting a green chemistry approach. organic-chemistry.orgacs.org

N-Alkylation Strategies for 1-Propyl Functionalization

Once the benzimidazole core is synthesized, the introduction of the propyl group at the N-1 position is typically achieved through an N-alkylation reaction. This is a standard procedure for functionalizing nitrogen-containing heterocycles. The reaction involves treating the pre-formed benzimidazole with a propylating agent, such as propyl bromide or propyl iodide, in the presence of a base. researchgate.netlookchem.com

The choice of base is crucial for the success of the reaction, with common options including potassium carbonate (K2CO3), sodium hydride (NaH), and various organic bases. researchgate.netnih.gov The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). nih.gov The nucleophilic nitrogen of the benzimidazole attacks the electrophilic carbon of the propyl halide, leading to the formation of the N-propylated product. It is important to note that with unsymmetrically substituted benzimidazoles, a mixture of N-1 and N-3 alkylated isomers can be formed.

Regioselective Introduction of the 2-Carbaldehyde Moiety

The introduction of a carbaldehyde group at the C-2 position of the 1-propyl-1H-benzoimidazole is a key step in the synthesis of the target compound. This can be achieved through several methods. One common approach is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl3) and a formamide (B127407) derivative like DMF. rsc.orgresearchgate.net This reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic systems. The regioselectivity of the Vilsmeier-Haack reaction on the benzimidazole ring system generally favors substitution at the C-2 position.

Alternatively, if a 2-methyl-1-propyl-1H-benzoimidazole precursor is synthesized, the methyl group can be oxidized to a carbaldehyde. Various oxidizing agents can be employed for this transformation, such as selenium dioxide (SeO2) or chromium-based reagents. The choice of oxidant and reaction conditions must be carefully controlled to avoid over-oxidation to the carboxylic acid.

One-Pot Synthetic Procedures

To improve synthetic efficiency, reduce waste, and simplify purification processes, one-pot procedures for the synthesis of substituted benzimidazoles are highly desirable. rsc.orgnih.gov For the synthesis of 1,2-disubstituted benzimidazoles, one-pot methods often involve the reaction of an o-phenylenediamine with two equivalents of an aldehyde. iosrjournals.org The first equivalent of the aldehyde reacts to form the 2-substituted benzimidazole, and the second equivalent can be involved in the N-alkylation step, although this is more complex and less direct for introducing a simple alkyl group like propyl.

More direct one-pot syntheses for N-alkylated benzimidazoles have been developed. For instance, a one-pot reaction involving o-phenylenediamine, an aldehyde, and an alkyl halide in the presence of a suitable catalyst and base could potentially yield the desired 1-propyl-2-substituted benzimidazole. researchgate.netasianpubs.orgdoi.org Such procedures streamline the synthesis by avoiding the isolation of intermediates. The development of one-pot methods for the direct synthesis of this compound would represent a significant advancement in the efficient production of this compound.

Catalysis in Benzimidazole Synthesis

The synthesis of the benzimidazole scaffold, the core of this compound, is significantly influenced by the choice of catalyst. Various catalysts have been developed to facilitate the cyclization reaction, typically between an o-phenylenediamine derivative and a carbonyl compound.

Ferric Chloride/Iodine: The use of iron-based catalysts, such as ferric chloride (FeCl₃), often supported on silica (B1680970) (SiO₂), provides an efficient and recyclable catalytic system for benzimidazole synthesis. researchgate.net This method can proceed via the condensation of 1,2-diaminobenzene with β-ketoesters or amides, involving a Csp²-Csp³ bond cleavage. researchgate.net Iron(III) porphyrin has also been utilized in a one-pot, three-component reaction involving benzo-1,2-quinones, aldehydes, and ammonium (B1175870) acetate (B1210297) to produce benzimidazole derivatives under mild conditions. nih.gov In some protocols, sodium iodide is used as a co-catalyst with an oxidant like hydrogen peroxide to facilitate the reaction. rsc.org

Copper: Copper catalysts are widely employed due to their efficiency and affordability. nih.gov Copper(I) oxide (Cu₂O), in combination with a diamine ligand, has been shown to be effective for intramolecular N-arylation to form the benzimidazole ring system, with the notable advantage of being able to be performed in water. acs.org Various copper salts, including CuI, CuBr, CuCl, and CuSO₄·5H₂O, exhibit catalytic activity for these transformations. nih.gov The mechanism of copper-catalyzed synthesis often involves intramolecular Ullmann N-arylation, and studies have focused on understanding the reaction intermediates and the role of ancillary ligands. rsc.org Multi-component reactions catalyzed by copper can be used to synthesize 1,2-substituted benzimidazoles from N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes. nih.govrsc.org

BF₃·Et₂O: Boron trifluoride etherate (BF₃·Et₂O) serves as an effective Lewis acid catalyst for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. researchgate.net This method is applicable to a wide range of aldehydes, including aromatic, unsaturated, and aliphatic variants, and can be performed under solvent-free conditions, offering good to excellent yields. researchgate.netresearchgate.net

Reaction Conditions Optimization

To improve the sustainability and efficiency of benzimidazole synthesis, significant research has focused on optimizing reaction conditions, particularly through the use of microwave irradiation and solvent-free methods.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. benthamdirect.comjchemrev.comresearchgate.net For benzimidazole synthesis, this method offers several advantages over conventional heating, including dramatically reduced reaction times (often from hours to minutes), improved yields, and cleaner reaction profiles. benthamdirect.comscispace.comnih.gov The condensation of o-phenylenediamines with carboxylic acids or aldehydes can be efficiently carried out under microwave irradiation, sometimes in the absence of a catalyst. benthamdirect.comjchemrev.comgoogle.com This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. jchemrev.com

Solvent-Free: Conducting reactions without a solvent minimizes waste and reduces environmental impact. eprajournals.com The synthesis of 2-aryl-benzimidazoles has been successfully achieved under solvent-free conditions by reacting o-phenylenediamines with aromatic aldehydes in the presence of an oxidant like iodobenzene (B50100) diacetate at room temperature. tandfonline.com These reactions are often rapid, occurring within minutes. tandfonline.com Ball milling is another solvent-free technique that has been applied to the synthesis of benzimidazoles from benzoic acid and o-phenylenediamine, yielding excellent results. mdpi.com Nanoparticle catalysts, such as CuO, have also been used to facilitate solvent-free condensation reactions. rsc.org

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing synthetic routes and designing new ones. The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde generally proceeds through a multi-step pathway. researchgate.netyoutube.com

The initial step involves the nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The subsequent and rate-determining step is the intramolecular cyclization, where the second amino group attacks the imine carbon. Finally, an oxidative dehydrogenation or aromatization step occurs to form the stable benzimidazole ring. rsc.orgresearchgate.net

In copper-catalyzed reactions, the mechanism can involve an intramolecular Ullmann N-arylation, where a C-N bond is formed within the molecule. acs.orgrsc.org Kinetic studies have been performed to understand catalyst inhibition and deactivation, leading to improved catalytic protocols. rsc.org For reactions involving multi-component strategies, the mechanism can be more complex, involving the in-situ generation of intermediates like ketenimines from terminal alkynes and sulfonyl azides, which then undergo nucleophilic addition and cyclization. nih.govrsc.org

Synthesis of Hybrid Benzimidazole Structures

To explore new chemical space and potential applications, the benzimidazole core is often integrated with other heterocyclic systems to create hybrid molecules.

Benzimidazole-Quinoline Hybrids

Benzimidazole and quinoline (B57606) are both important pharmacophores. researchgate.netbohrium.com Hybrid molecules containing both scaffolds are synthesized through various strategies. One common approach involves preparing a benzimidazole-containing carboxylic acid or hydrazide, which is then coupled with a quinoline derivative to form a Schiff base or other linkages. tandfonline.com Another method is the [3+2] azide-alkyne cycloaddition (click reaction), often catalyzed by copper(I), to link benzimidazole and quinoline moieties via a triazole bridge. researchgate.netmdpi.com

Benzimidazole-Pyrazole Hybrids

The synthesis of benzimidazole-pyrazole hybrids typically involves a multi-step sequence. nih.govnih.govproquest.com A common route starts with the synthesis of a pyrazole-carbaldehyde intermediate. nih.govacs.org This aldehyde is then reacted with a benzimidazole derivative, such as 2-benzimidazoleacetonitrile, in a Knoevenagel condensation to link the two heterocyclic rings. nih.gov Other strategies involve the cyclization of a benzimidazolyl chalcone (B49325) with hydrazine (B178648) to form the pyrazole (B372694) ring. nih.govproquest.com

Benzimidazole-Thiadiazole Hybrids

Hybrid structures incorporating benzimidazole and thiadiazole rings are also of significant interest. tandfonline.com The synthesis can be achieved by first preparing a benzimidazole-containing precursor, such as a carboxylic acid, which is then converted to a thiosemicarbazide (B42300). Cyclization of the thiosemicarbazide with an appropriate reagent, like an acid chloride or phenacyl bromide, in the presence of a dehydrating agent, yields the 1,3,4-thiadiazole (B1197879) ring linked to the benzimidazole core. tandfonline.com

Benzimidazole-Benzoxazole Hybrids

The creation of benzimidazole-benzoxazole hybrids typically involves the formation of the benzoxazole (B165842) ring from a precursor that already contains the benzimidazole moiety. A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation reaction of an ortho-aminophenol with an aldehyde. nih.govheteroletters.org This reaction can be adapted to synthesize benzimidazole-benzoxazole hybrids by utilizing a benzimidazole derivative that contains a carbaldehyde group, such as this compound.

The general reaction scheme involves the condensation of this compound with an appropriately substituted o-aminophenol. This reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the final benzimidazole-benzoxazole hybrid. nih.gov

Various catalytic systems and reaction conditions have been developed to promote this transformation efficiently. These methods aim to achieve high yields, shorter reaction times, and environmentally benign procedures.

Catalytic Systems and Reaction Conditions

Several catalysts can be employed for the synthesis of benzoxazoles from aldehydes and o-aminophenols. These can be broadly categorized as Brønsted or Lewis acid catalysts. nih.govacs.org Recent advancements have also focused on the use of heterogeneous catalysts for their ease of separation and recyclability. nih.govacs.org

One notable method involves the use of a Brønsted acidic ionic liquid (BAIL) gel as a heterogeneous catalyst. nih.govacs.org This approach offers high yields under solvent-free conditions. nih.gov The reaction of an aldehyde with an o-aminophenol in the presence of a BAIL gel typically proceeds at elevated temperatures, for instance, 130°C, for a duration of a few hours. nih.gov The catalyst can often be recovered and reused without a significant loss of activity. nih.gov

Another approach utilizes a combination of pyridinium (B92312) poly(hydrogen sulfate) (PPDS) and copper sulfate (B86663) (CuSO4) in aqueous micelles. heteroletters.org This method is advantageous due to its environmental friendliness, short reaction times, and excellent yields. heteroletters.org The reaction is typically carried out by stirring the aldehyde and o-aminophenol with the catalytic system at a moderate temperature, such as 60°C. heteroletters.org

The following table summarizes representative conditions for the synthesis of benzoxazoles, which are applicable to the synthesis of benzimidazole-benzoxazole hybrids from this compound.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free | 130 | 5 | Excellent |

| 2 | PPDS-CuSO4 | Aqueous micelles (SDS) | 60 | 0.5-1 | >90 |

Detailed Research Findings

Research into the synthesis of benzoxazoles has demonstrated the broad applicability of the condensation reaction between o-aminophenols and a wide range of aldehydes. acs.org Studies have shown that both electron-donating and electron-withdrawing substituents on the aldehyde are well-tolerated, leading to good to excellent yields of the corresponding benzoxazole products. acs.org This suggests that the electronic nature of the 1-propyl-1H-benzoimidazole moiety in this compound would be compatible with this synthetic route.

The mechanism of the reaction, particularly when catalyzed by a BAIL gel, is believed to proceed through the formation of a 2-(benzylideneamino)phenol (B1618444) intermediate, which has been identified by mass spectrometry. nih.gov This intermediate subsequently undergoes cyclization to form the benzoxazole ring.

The scope of the reaction has been extended to various substituted o-aminophenols, indicating that the benzimidazole-benzoxazole hybrids could be further functionalized by selecting appropriately substituted starting materials. acs.org The following table provides examples of different aldehydes that have been successfully used in the synthesis of benzoxazoles, illustrating the versatility of this reaction.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | 2-Phenylbenzoxazole | 98 |

| 4-Methylbenzaldehyde | 2-(p-Tolyl)benzoxazole | 95 |

| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzoxazole | 96 |

| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzoxazole | 92 |

| Pyridine-4-carbaldehyde | 2-(Pyridin-4-yl)benzoxazole | 87 |

These findings support the feasibility of synthesizing benzimidazole-benzoxazole hybrids by reacting this compound with various o-aminophenols under similar catalytic conditions.

Computational and Theoretical Investigations of 1 Propyl 1h Benzoimidazole 2 Carbaldehyde Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of benzimidazole (B57391) analogs at the electronic level. These methods allow for the detailed exploration of molecular geometries, electronic distributions, and reactivity patterns.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For benzimidazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide detailed information on bond lengths, bond angles, and dihedral angles. nih.govmdpi.comnih.gov

Studies on N-alkylated benzimidazoles show that the introduction of an alkyl group, such as a propyl chain, has a minimal effect on the core bond lengths and angles of the benzimidazole ring itself. nih.gov For instance, the C-N bond lengths within the imidazole (B134444) ring and the N-C-N angles remain largely consistent with those of unsubstituted benzimidazole. nih.gov Theoretical calculations for related structures have shown excellent agreement with experimental data obtained from X-ray crystallography, with root mean square deviations (RMSD) for bond distances often in the range of 0.009–0.018 Å. nih.gov This high level of accuracy validates the use of DFT for creating reliable molecular models of these analogs, which is the first step for further computational analysis like molecular docking. nih.govnih.gov

The electronic properties of a molecule are key to its chemical reactivity and biological activity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher chemical reactivity and polarizability, indicating that the molecule can be more easily excited. nih.govdergipark.org.tr

For benzimidazole derivatives, DFT calculations are used to determine these energy values. The HOMO-LUMO gap can provide insights into the bioactivity of the molecule through intermolecular charge transfer. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Benzimidazole Analogs (Illustrative Data)

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzimidazole Derivative 1 | -6.25 | -1.85 | 4.40 |

| Benzimidazole Derivative 2 | -6.10 | -2.05 | 4.05 |

Note: Data are illustrative and represent typical values found in computational studies of benzimidazole derivatives.

Another powerful tool for analyzing electronic properties is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.netdeeporigin.com These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. deeporigin.com In benzimidazole analogs, the MEP typically shows negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group, indicating these are likely sites for electrophilic attack or hydrogen bond formation. nih.govresearchgate.net

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. "Soft" molecules are more reactive. researchgate.net

Electronegativity (χ): Describes the ability of a molecule to attract electrons. researchgate.net

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. acs.org

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. nih.gov

These parameters provide a quantitative framework for comparing the reactivity of different benzimidazole analogs, aiding in the selection of candidates for synthesis and biological testing. dergipark.org.trresearchgate.net

Table 2: Global Reactivity Descriptors for Benzimidazole Analogs (Illustrative Data)

| Descriptor | Formula | Value (eV) - Analog A | Value (eV) - Analog B |

|---|---|---|---|

| Ionization Potential (I) | I = -EHOMO | 6.25 | 6.10 |

| Electron Affinity (A) | A = -ELUMO | 1.85 | 2.05 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.05 | 4.075 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.20 | 2.025 |

| Chemical Softness (S) | S = 1 / η | 0.45 | 0.49 |

Note: Data are illustrative and calculated from the values in Table 1.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Theoretical calculations of NMR chemical shifts (using methods like Gauge-Invariant Atomic Orbital, or GIAO) and vibrational frequencies can be compared with experimental data to validate the computed molecular structure. researchgate.netbeilstein-journals.org

For various benzimidazole derivatives, studies have shown a strong correlation between calculated and experimental spectroscopic data. mdpi.comnih.govresearchgate.net For example, ¹H and ¹³C NMR chemical shifts calculated via DFT often align well with values obtained from laboratory experiments. mdpi.combeilstein-journals.org Similarly, calculated vibrational frequencies in IR spectra, after applying a scaling factor to account for systematic errors, typically match the positions of experimental peaks. mdpi.comresearchgate.net This agreement confirms that the computationally optimized geometry is a reliable representation of the molecule's actual structure, building confidence in the theoretical models used for more complex predictions. researchgate.netresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the interactions between a small molecule (ligand), such as a 1-Propyl-1H-benzoimidazole-2-carbaldehyde analog, and a biological macromolecule (target), like a protein or enzyme. These methods are essential in drug discovery for predicting how a potential drug might bind to its target.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the binding mechanisms of ligands with proteins and to estimate the strength of their interaction, often expressed as a docking score. Benzimidazole analogs have been studied as potential inhibitors for several important biological targets.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key target for anti-inflammatory drugs. Docking studies of benzimidazole derivatives into the active site of COX-2 (e.g., PDB ID: 4COX) have revealed crucial interactions. plantarchives.orgekb.eg These studies show that the benzimidazole core can form hydrogen bonds with key amino acid residues like TYR355 and ARG120, which are critical for inhibitory activity. nih.gov The binding affinity is often enhanced by hydrophobic interactions with other residues in the active site. Docking scores for potent benzimidazole-based COX-2 inhibitors can be in the range of -8.5 to -9.5 kcal/mol. plantarchives.orgrsc.org

p53: While direct docking studies with the p53 tumor suppressor protein are less common, the anticancer activity of benzimidazole derivatives often involves pathways regulated by p53. nih.gov Some benzimidazole compounds have been shown to induce apoptosis by increasing the levels of p53. nih.gov Their mechanism might involve inhibiting other proteins that regulate p53, such as MDM2, and computational studies can be employed to explore these indirect interactions.

NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a target for treating neurological disorders. Docking studies have been performed to evaluate benzimidazole derivatives as potential NMDA receptor antagonists. ijpsr.comresearchgate.net These studies suggest that N-mannich bases of benzimidazoles could be potential targets for NMDA receptors, showing favorable binding energies and interactions within the receptor's binding pocket. ijpsr.com

Topoisomerase I: This enzyme is a well-established target for anticancer drugs. Molecular docking has been used to investigate how benzimidazole analogs bind to the Topoisomerase I-DNA complex (e.g., PDB ID: 1T8I). vjs.ac.vnnih.gov The results indicate that these compounds can intercalate into the DNA at the cleavage site, stabilized by hydrogen bonds with amino acid residues like ASN352, ASP533, and ARG364, as well as with the DNA bases. vjs.ac.vnacs.org The binding energies for active compounds can be significant, with some analogs showing binding energies around -90 kcal/mol in more advanced MM-GBSA analyses. acs.org

Table 3: Summary of Molecular Docking Interactions for Benzimidazole Analogs with Various Targets

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction | Typical Docking Score (kcal/mol) |

|---|---|---|---|---|

| COX-2 | 4COX, 4RS0 | ARG120, TYR355, SER530 | Hydrogen Bonding, Hydrophobic | -8.5 to -9.5 |

| NMDA Receptor | 4NF8, 3QEK | (Varies by subunit) | Hydrophobic, Electrostatic | (Varies, reported as E_total) |

| Topoisomerase I | 1T8I | ASN352, ASP533, ARG364, DNA bases | Hydrogen Bonding, π-π Stacking | -8.0 to -10.0 |

Note: Data are compiled from various docking studies on benzimidazole analogs and are representative of typical findings.

Pharmacophore-Driven Docking Experiments

Pharmacophore modeling and molecular docking are powerful computational tools used to explore the interaction between a ligand and its target protein at a molecular level. For benzimidazole derivatives, these techniques have been instrumental in elucidating their binding modes and identifying key structural features required for biological activity.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target receptor. For a series of benzimidazole-based agonists of the Farnesoid X receptor (FXR), a potential therapeutic target for diabetes, pharmacophore hypotheses were generated. nih.gov The best-ranked model, HHHRR, consisted of three hydrophobic features (H) and two aromatic rings (R). nih.govresearchgate.net This model provided a framework for a 3D-QSAR study and helped in understanding the structural requirements for FXR agonism. nih.gov

Molecular docking simulations are then often employed to fit these pharmacophore models into the active site of a target protein. nih.gov In the case of the FXR agonists, docking studies revealed that both the most and least active benzimidazole compounds demonstrated a binding mode similar to that of the co-crystallized ligand. nih.govresearchgate.net Such studies help in visualizing the crucial interactions, such as hydrophobic and hydrophilic contacts, that stabilize the ligand-protein complex. nih.gov This comprehensive approach, combining pharmacophore modeling with molecular docking, allows for the theoretical prediction of the mode of action of compounds and guides the design of novel derivatives with potentially enhanced activity and selectivity. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for identifying the relationships between a molecule's chemical structure and its biological activity. biointerfaceresearch.comnih.gov The benzimidazole scaffold is a versatile core, and its biological profile can be significantly modulated by altering the substituents at various positions. nih.govnih.govsemanticscholar.org

QSAR methodologies establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. biointerfaceresearch.com These models often use molecular descriptors to quantify physicochemical properties and relate them to potency. biointerfaceresearch.comstrath.ac.uk For instance, 3D-QSAR studies on benzimidazole derivatives have highlighted the importance of both electrostatic and steric descriptors in determining their activity. nih.gov Such models can be used to predict the activity of newly designed compounds, thereby prioritizing synthesis efforts. biointerfaceresearch.comnih.gov

Influence of N1 and C2 Substituents on Biological Potency

The substituents at the N1 and C2 positions of the benzimidazole ring play a pivotal role in determining the biological potency and spectrum of activity. nih.govnih.gov The N1 position, occupied by a propyl group in the parent compound, and the C2 position, which holds a carbaldehyde group, are key sites for modification.

The C2 position is equally critical. Replacement of the group at the C-2 position with hydrazide derivatives has been shown to result in broad-spectrum antibacterial and antifungal activity. researchgate.net In another example, 2-thiobenzimidazole analogues containing a triazole moiety were identified as promising HCV inhibitors, with the substituent at this position being crucial for enhancing antiviral potency. nih.gov Conversely, benzimidazoles substituted with anacardic acid at C2 are known to inhibit COX-2. nih.govnih.gov

Table 1: Influence of N1 and C2 Substituents on the Biological Activity of Benzimidazole Analogs

| Position | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| N1 | Heterocyclic groups | Anti-inflammatory | nih.gov |

| N1 | Hexyl group | Modest anticancer | mdpi.com |

| N1 | Phenyl ring | Pronounced antiproliferative | mdpi.comnih.gov |

| C2 | Hydrazide derivatives | Antibacterial, Antifungal | researchgate.net |

| C2 | Thio-analogs with triazole | Anti-HCV | nih.gov |

| C2 | Anacardic acid | COX-2 inhibition | nih.govnih.gov |

| C2 | Di-arylamine | Bradykinin receptor antagonism | nih.govnih.gov |

Impact of Substituents at Positions C5 and C6

Modifications to the benzene (B151609) ring portion of the benzimidazole scaffold, specifically at the C5 and C6 positions, also significantly influence the compound's pharmacological profile. nih.govnih.gov These positions are often targeted to fine-tune activity, selectivity, and pharmacokinetic properties.

For instance, the introduction of a cyano group at the 5(6) position has been shown to increase the antiproliferative activity of certain benzimidazole-derived Schiff bases. mdpi.com In the context of anti-inflammatory agents, a carboxamide or sulfamoyl group at the C5 position can lead to cannabinoid receptor antagonism. nih.govnih.gov Studies on antifungal benzimidazoles have found that halogen substituents at position 5 are critical, with 5-chloro and 5-bromo derivatives showing high potency. researchgate.net The antifungal effect often increases as the electron-withdrawing effect of the substituent at position 5 increases. researchgate.net

Table 2: Impact of C5 and C6 Substituents on the Biological Activity of Benzimidazole Analogs

| Position | Substituent Type | Resulting Biological Activity | Reference |

|---|---|---|---|

| C5(6) | Cyano group | Increased antiproliferative | mdpi.com |

| C5 | Carboxamide | Cannabinoid receptor antagonism | nih.govnih.gov |

| C5 | Sulfamoyl group | Cannabinoid receptor antagonism | nih.govnih.gov |

| C5 | Halogen (Cl, Br) | Potent antifungal | researchgate.net |

| C5 | Nitro group (electron-withdrawing) | Increased antifungal | researchgate.net |

| C6 | Substituted imidazole | Inhibition of TNF-α and p38α MAP kinase | nih.gov |

Dual Activity-Difference (DAD) Map Analysis in SAR

The Dual Activity-Difference (DAD) map is a complementary computational approach used to systematically characterize the Structure-Activity Relationships of a compound dataset, particularly when assessing activity against multiple targets. rsc.orgresearchgate.net This method is based on pairwise comparisons of the activity and molecular similarity of compounds. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Strategies of 1 Propyl 1h Benzoimidazole 2 Carbaldehyde

Reactions of the Carbaldehyde Functional Group

The aldehyde moiety is the most reactive site for nucleophilic addition and condensation reactions, and it can also be readily oxidized to the corresponding carboxylic acid.

Oxidation Reactions

The aldehyde group of 1-Propyl-1H-benzoimidazole-2-carbaldehyde can be smoothly oxidized to the corresponding 1-propyl-1H-benzoimidazole-2-carboxylic acid. This transformation is a fundamental process in organic synthesis, often employed to introduce a carboxylic acid group, which can serve as a precursor for esters, amides, and other functional groups. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups in the molecule. libretexts.org

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃). researchgate.net Milder, more selective methods, such as using hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaClO), can also be effective, particularly for substrates that may be sensitive to harsh oxidative conditions. researchgate.netmdpi.com Biocatalytic methods using aldehyde dehydrogenases represent a green chemistry approach to this oxidation, offering high chemoselectivity under mild conditions. nih.gov

Table 1: Representative Oxidation Reactions for Heterocyclic Aldehydes

| Oxidizing Agent | Catalyst/Conditions | Product | General Applicability & Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, heat | Carboxylic Acid | Strong, non-selective oxidant. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | Carboxylic Acid | Strong oxidant, requires acidic conditions. |

| Hydrogen Peroxide (H₂O₂) | Selenium catalyst | Carboxylic Acid | Green oxidant, often requires a catalyst. mdpi.com |

| Sodium Hypochlorite (NaClO) | Basic media, Microwave | Carboxylic Acid | Effective for many heterocyclic aldehydes. researchgate.net |

| Aldehyde Dehydrogenase (ALDH) | NAD⁺, NOx, pH 8.5 | Carboxylic Acid | Highly chemoselective, environmentally benign. nih.gov |

Condensation Reactions (e.g., Schiff Base Formation)

The electrophilic carbon of the carbaldehyde group readily reacts with nucleophiles, leading to a variety of condensation products. These reactions are fundamental for carbon-carbon and carbon-nitrogen bond formation.

Schiff Base Formation: One of the most common condensation reactions is the formation of Schiff bases (or imines) through reaction with primary amines. researchgate.net This reaction typically proceeds by refluxing the aldehyde and an appropriate primary amine in a solvent like ethanol, sometimes with acid or base catalysis to facilitate dehydration. ekb.eg The resulting C=N double bond is a versatile functional group in its own right, used in the synthesis of various biologically active molecules and ligands for metal complexes. nih.govyu.edu.jo

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst such as piperidine (B6355638) or imidazole (B134444). wikipedia.orgsigmaaldrich.comresearchgate.net The reaction yields an α,β-unsaturated product, which is a valuable intermediate for further synthetic elaborations, including Michael additions and cycloadditions. nih.gov

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. masterorganicchemistry.com It involves the reaction of this compound with a phosphorus ylide (Wittig reagent), typically generated in situ from a phosphonium (B103445) salt and a strong base. This reaction is highly versatile, allowing for the synthesis of a wide array of substituted alkenes with control over stereochemistry. nih.govresearchgate.net

Table 2: Key Condensation Reactions of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Ethanol, reflux | Imine (Schiff Base) |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | Weak base (e.g., Imidazole) | α,β-Unsaturated Product |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Anhydrous solvent (e.g., THF) | Alkene |

Functionalization and Modification of the Benzimidazole (B57391) Ring System

The benzimidazole ring is an aromatic system that can undergo electrophilic substitution. However, the reactivity and regioselectivity of such reactions are influenced by the substituents on both the imidazole and benzene (B151609) portions of the ring. chemicalbook.com In this compound, the N-propyl group is an activating, ortho-, para-directing group for electrophilic attack on the imidazole ring, though this is less common. The carbaldehyde group at the C2 position is a strong electron-withdrawing group, which deactivates the entire ring system, particularly the benzene ring, towards electrophilic substitution. libretexts.org

Despite this deactivation, functionalization can be achieved under forcing conditions. Electrophilic substitution, such as nitration or halogenation, would be expected to occur on the benzene portion of the ring. The directing effect of the fused imidazole ring and the deactivating nature of the C2-aldehyde would likely favor substitution at the C-6 position (para to the N1-propyl group's point of fusion) or C-5 position. acs.org For instance, nitration of benzimidazole derivatives has been successfully carried out using mixtures of concentrated nitric and sulfuric acids. acs.org Halogenation can also be performed; for example, related benzimidazoles have been chlorinated using bleaching powder. researchgate.net

Utility as a Synthon or Building Block in Organic Synthesis

This compound is a valuable synthon for the construction of more complex, fused heterocyclic systems. The presence of the aldehyde group and the nucleophilic N3-nitrogen of the imidazole ring allows for a variety of annulation (ring-forming) strategies. nih.gov

The aldehyde can participate in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a complex product, incorporating the benzimidazole core. researchgate.netbeilstein-journals.org For example, it can be used in reactions like the Povarov reaction to synthesize tetrahydroquinolines or in Groebke-Blackburn-Bienaymé reactions to access imidazo[1,2-a]pyridines. organic-chemistry.org

Furthermore, the aldehyde can be transformed into other functional groups that then participate in intramolecular cyclizations. For instance, a Knoevenagel condensation product derived from the aldehyde could undergo a subsequent intramolecular cyclization to form a fused pyridobenzimidazole system. Similarly, the aldehyde can react with reagents containing two nucleophilic sites, leading to the formation of new fused rings. These strategies are instrumental in building polycyclic N-heterocycles, which are common scaffolds in medicinal chemistry. researchgate.netresearchgate.netnih.gov

Biological and Pharmacological Activities of 1 Propyl 1h Benzoimidazole 2 Carbaldehyde and Its Derivatives

Antimicrobial Properties

Benzimidazole (B57391) derivatives are recognized for their potential as antimicrobial agents, combating both bacterial and fungal pathogens. nih.govnih.gov The structural versatility of the benzimidazole nucleus allows for the development of compounds with significant efficacy against a variety of microorganisms. researchgate.net

The search for new antibacterial agents is driven by the increasing prevalence of drug-resistant bacteria. nih.gov Benzimidazole derivatives have emerged as a promising class of compounds in this pursuit. nih.govnih.gov

For instance, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides were synthesized and evaluated for their antibacterial properties. One compound in this series demonstrated a notable minimum inhibitory concentration (MIC) value of 3.12 μg/ml against most of the tested bacterial strains, indicating its potential as a potent antibacterial agent. nih.gov

Another study focused on 1,2-disubstituted benzimidazole derivatives synthesized using Al2O3–Fe2O3 nanocrystals as a catalyst. Several of these compounds exhibited good antibacterial activity against Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli when compared to the standard drug ciprofloxacin. nih.gov Certain derivatives demonstrated bactericidal activity within 24 hours, a faster action compared to the 48 hours required by ciprofloxacin. nih.gov

The table below summarizes the antibacterial activity of selected benzimidazole derivatives.

| Compound | Test Organism | Activity | Reference |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivative | Various bacterial strains | MIC = 3.12 μg/ml | nih.gov |

| 1,2-disubstituted benzimidazole derivative | B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coli | Good activity compared to ciprofloxacin | nih.gov |

Fungal infections, particularly in immunocompromised individuals, represent a significant health concern, necessitating the development of novel antifungal agents. nih.gov Benzimidazole derivatives have shown considerable promise in this area. nih.govresearchgate.net

Research has shown that the antifungal activity of benzimidazole derivatives can be influenced by the length of the alkyl chain substituent. For example, in a series of alkylbenzimidazoles, optimal antifungal activity was observed with a nine-carbon alkyl chain. nih.gov Specifically, 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibited the most potent antifungal effects. nih.gov

In a study involving N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, several compounds displayed a significant inhibitory effect against Aspergillus niger with a MIC value of 3.12 μg/ml. nih.gov One particular compound from this series was effective against most of the tested fungal strains at this concentration. nih.gov

The antifungal potential of selected benzimidazole derivatives is highlighted in the following table.

| Compound | Test Organism | Activity | Reference |

| 1-nonyl-1H-benzo[d]imidazole | Various fungi | Potent activity | nih.gov |

| 1-decyl-1H-benzo[d]imidazole | Various fungi | Potent activity | nih.gov |

| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivative | Aspergillus niger | MIC = 3.12 μg/ml | nih.gov |

Antiparasitic Activities

Parasitic diseases caused by helminths and protozoa affect a significant portion of the global population, particularly in developing countries. wjpls.orgnih.gov Benzimidazole derivatives have long been a cornerstone in the treatment of these infections. wjpls.orgresearchgate.net

The benzimidazole class of drugs, including albendazole (B1665689) and mebendazole, are widely used as anthelmintics to expel parasitic worms. wjpls.orgderpharmachemica.com However, the emergence of drug resistance necessitates the development of new anthelmintic agents. derpharmachemica.com

In one study, three newly synthesized benzimidazole derivatives demonstrated significant dose-dependent anthelmintic activity against the Indian earthworm Pheretima posthuma. wjpls.org Another investigation evaluated the in vitro anthelmintic potential of various synthetic compounds, including benzimidazole derivatives, against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov Two benzimidazole compounds, BZ6 and BZ12, were identified as promising candidates for further development. nih.gov

The table below presents data on the anthelmintic activity of specific benzimidazole derivatives.

| Compound | Test Organism | Activity | Reference |

| Synthesized benzimidazole derivative (1a) | Pheretima posthuma | Significant dose-dependent activity | wjpls.org |

| BZ6 | Heligmosomoides polygyrus | IC50 of 5.3 µM | nih.gov |

| BZ12 | Trichuris muris | IC50 of 8.1 µM | nih.gov |

Protozoal infections, such as those caused by Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, are a major cause of morbidity worldwide. nih.govnih.gov Benzimidazole derivatives have shown significant activity against these parasites. nih.govnih.gov

A series of 19 novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and tested against these three protozoa. nih.gov The experimental results revealed that all the tested compounds exhibited strong antiprotozoal activity, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. nih.gov

Another study reported that various halogenated benzimidazoles displayed remarkable activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov

The antiprotozoal efficacy of certain benzimidazole derivatives is summarized in the table below.

| Compound | Test Organism | Activity | Reference |

| 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | G. intestinalis, E. histolytica, T. vaginalis | IC50 values in the nanomolar range | nih.gov |

| Halogenated benzimidazoles | G. intestinalis, E. histolytica, T. vaginalis | Remarkable activity | nih.gov |

Antiviral Properties (including Anti-HIV)

The broad spectrum of biological activity of benzimidazole derivatives also extends to antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov

A study evaluating 43 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles found that most of these compounds exhibited potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM. nih.gov Some of these compounds also showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov

In the context of anti-HIV research, benzimidazole derivatives have been investigated as inhibitors of HIV-1 replication. nih.gov One study focused on the development of benzimidazole derivatives that could protect the APOBEC3G (A3G) protein, a potent restriction factor against HIV-1. nih.gov Two compounds, 14 and 26, were identified as having the best potency, with IC50 values of 3.45 nM and 58.03 nM, respectively, in an anti-HIV-1 replication assay. nih.gov These compounds also demonstrated a protective effect on A3G protein levels. nih.gov

The table below provides an overview of the antiviral activity of selected benzimidazole derivatives.

| Compound | Virus | Activity | Reference |

| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | EC50 as low as 20 nM | nih.gov |

| Compound 14 (benzimidazole derivative) | HIV-1 | IC50 of 3.45 nM | nih.gov |

| Compound 26 (benzimidazole derivative) | HIV-1 | IC50 of 58.03 nM | nih.gov |

Anticancer and Antitumor Activities

The benzimidazole nucleus is a key component in several anticancer drugs, and its derivatives have demonstrated broad cytotoxic potential through various mechanisms of action. nih.gov These compounds can interfere with DNA replication, modulate cellular signaling pathways, and induce cell death in cancerous cells. nih.gov

Human Topoisomerase I (Topo I) is a vital enzyme involved in DNA replication, transcription, and recombination by relaxing supercoiled DNA. tandfonline.comnih.gov Its inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering cell death in rapidly dividing cancer cells. tandfonline.com Benzimidazole derivatives have been identified as a structurally distinct class of Topo I poisons. tandfonline.comnih.gov These compounds are thought to function as DNA minor groove binders, which hinders the breakage and rejoining reaction of the enzyme, trapping it in a state where the DNA is cleaved. tandfonline.com

Several studies have highlighted the potential of benzimidazole derivatives as Topo I inhibitors. For instance, certain benzimidazole-oxadiazole derivatives have shown potent cytotoxic activities against various cancer cell lines, and it was determined that these selected compounds inhibited Topoisomerase I. tandfonline.com In one study, compounds 5l and 5n exhibited more potent antiproliferative activity against the HeLa cell line than the reference drugs Hoechst 33342 and doxorubicin, with IC50 values of 0.224 ± 0.011 µM and 0.205 ± 0.010 µM, respectively. tandfonline.com Another study on bis-benzimidazole derivatives found that bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane and bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane were notably active in interfering with DNA topoisomerase I. tandfonline.com Furthermore, novel 1H-benzo[d]imidazole derivatives have been designed as potential anticancer agents targeting Human Topoisomerase I, with compound 12b showing 50% inhibition of the relaxation of DNA by the enzyme at a concentration of 16 μM. acs.org

| Compound | Target Cell Line | Activity | IC50 Value (µM) |

|---|---|---|---|

| 5l | HeLa | Antiproliferative | 0.224 ± 0.011 |

| 5n | HeLa | Antiproliferative | 0.205 ± 0.010 |

| 12b | - | Topo I Inhibition | 16 |

The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. iiarjournals.orgmdpi.com The activity of p53 is often inhibited in cancer cells through the overexpression of its negative regulators, Mdm2 and MdmX. mdpi.com Certain benzimidazole derivatives have been shown to activate the p53 pathway. iiarjournals.orgmdpi.com

Studies have demonstrated that benzimidazole anthelmintics, such as albendazole and fenbendazole, can stimulate p53 activity. mdpi.com This is achieved, at least in part, by downregulating the cellular levels of Mdm2 and MdmX. mdpi.com The subsequent increase in p53 protein levels leads to the activation of the p53-p21 pathway, which can induce cell-cycle arrest and apoptosis. iiarjournals.orgmdpi.com For example, the benzimidazole derivative CCL299 has been shown to activate the p53-p21 pathway in both HepG2 and HEp-2 cancer cells. iiarjournals.org This activation is associated with an up-regulation of p-p53 (Ser15) and p21 expression. iiarjournals.org

The cytotoxic effects of benzimidazole derivatives against cancer cells are mediated through various mechanisms, primarily the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Benzimidazole derivatives have been shown to induce apoptosis in a variety of cancer cell lines. nih.govmdpi.com For instance, compound 5 , a bromo-derivative of benzimidazole, caused a concentration-dependent increase in the percentage of late apoptotic cells in MCF-7, DU-145, and H69AR cancer cells. nih.gov In another study, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, compounds 10 and 13 , were found to effectively induce both early and late apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.comnih.gov

Cell Cycle Arrest: By disrupting the normal progression of the cell cycle, benzimidazole derivatives can inhibit the proliferation of cancer cells. iiarjournals.orgnih.gov These compounds have been observed to cause cell cycle arrest at different phases. The derivative CCL299 was found to arrest cell-cycle progression at the G1 phase in HepG2 and HEp-2 cells. iiarjournals.org In contrast, compound 5 was shown to significantly increase the cell population in the G2/M-phase in a p53-independent manner. nih.gov Other novel 1H-benzo[d]imidazole derivatives, 11a , 12a , and 12b , also cause a prominent G2/M arrest of cancer cells. acs.org

| Compound | Cancer Cell Line | Activity | IC50/GI50 Value (µg/mL) |

|---|---|---|---|

| Compound 5 | MCF-7 | Cytotoxicity | 17.8 ± 0.24 |

| Compound 5 | DU-145 | Cytotoxicity | 10.2 ± 1.4 |

| Compound 5 | H69AR | Cytotoxicity | 49.9 ± 0.22 |

| Compound 11a | Various | Growth Inhibition | 0.16 - 3.6 µM |

| Compound 12a | Various | Growth Inhibition | 0.16 - 3.6 µM |

| Compound 12b | Various | Growth Inhibition | 0.16 - 3.6 µM |

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives have demonstrated significant anti-inflammatory and analgesic properties. nih.gov These effects are largely attributed to their ability to inhibit key enzymes involved in the inflammatory cascade. nih.gov

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. ekb.eg There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. ekb.eg

Derivatives of benzimidazole have been developed as selective COX-2 inhibitors, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. ekb.egekb.eg A study on novel benzimidazole derivatives identified five compounds (4a, 4b, 5, 6, and 9 ) with promising selective COX-2 inhibition, with IC50 values ranging from 0.13 to 0.27 µM, compared to indomethacin's IC50 of 0.41 µM. ekb.egekb.eg Another series of benzimidazole-thiazole hybrids also showed significant COX-2 inhibition, with compound 15b being the most potent dual COX-2 inhibitor with an IC50 of 0.045 µM and a high selectivity index of 294. nih.gov

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 4a | 0.23 | - |

| 4b | 0.27 | - |

| 5 | 0.24 | - |

| 6 | 0.13 | - |

| 9 | 0.15 | - |

| 15b | 0.045 | 294 |

| 11b | 0.10 | 134 |

Antioxidant Capacities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer and inflammation. tandfonline.com Antioxidants can mitigate oxidative damage by scavenging free radicals. Benzimidazole derivatives have been investigated for their antioxidant potential. tandfonline.commdpi.com

The antioxidant properties of these compounds have been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the inhibition of lipid peroxidation. tandfonline.comnih.gov In one study, novel benzimidazole derivatives 12 and 13 showed very good antioxidant capacity, being 17–18 times more potent than the standard antioxidant butylated hydroxytoluene (BHT) in the DPPH assay, with IC50 values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively. tandfonline.comresearchgate.net Another study on imines containing 1H-benzimidazoles found that all synthesized compounds exhibited inhibitory activity against lipid peroxidation, with the most active compound, 3 , causing a 57% inhibition. nih.gov Furthermore, a series of benzimidazolehydrazone derivatives were tested, with compounds 12 and 13 emerging as the best antioxidants. nih.gov

| Compound | Antioxidant Assay | Activity |

|---|---|---|

| 12 | DPPH Scavenging | IC50: 1.3 x 10⁻⁵ M |

| 13 | DPPH Scavenging | IC50: 1.2 x 10⁻⁵ M |

| 3 | Lipid Peroxidation Inhibition | 57% Inhibition |

Cardiovascular System Modulators

Derivatives of the benzimidazole nucleus are significant modulators of the cardiovascular system, primarily demonstrating effects on blood pressure and the renin-angiotensin system. nih.govnih.gov

A key mechanism through which benzimidazole derivatives exert their cardiovascular effects is by acting as antagonists of the Angiotensin II (AII) receptor, specifically the AT1 subtype. frontiersin.org Blockade of this receptor prevents the vasoconstrictive and aldosterone-secreting effects of Angiotensin II, which are critical steps in the development of hypertension. nih.gov

Research into a series of 2-substituted-1H-benzimidazole-7-carboxylic acids has clarified the structure-activity relationships for AII antagonistic activity. These studies indicate that straight-chain substituents of a certain length, such as propyl and ethoxy groups, at the 2-position of the benzimidazole ring are optimal for potent AII antagonism. nih.govntnu.no The lipophilicity, steric factors, and electronic effects of these substituents significantly influence the potency. nih.gov For instance, the representative compound 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (Candesartan) demonstrated high affinity for the AII receptor, with an IC50 value of 1.1 x 10⁻⁷ M in inhibiting the binding of [¹²⁵I]AII to bovine adrenal cortical membranes. nih.gov

Further studies have synthesized and evaluated benzimidazole derivatives bearing various acidic heterocycles as bioisosteres for the commonly used tetrazole ring. acs.org Many of these compounds showed high affinity for the AT1 receptor, with IC50 values in the 10⁻⁶ to 10⁻⁷ M range, and effectively inhibited the AII-induced pressor response in rats. acs.org

| Derivative Class | Target Receptor | In Vitro Activity (IC50) | In Vivo Effect |

| 2-Substituted-1H-benzimidazole-7-carboxylic acids | Angiotensin II (AT1) | 10⁻⁶ to 10⁻⁷ M | Inhibition of AII-induced pressor response |

| Benzimidazoles with acidic heterocycles | Angiotensin II (AT1) | 10⁻⁶ to 10⁻⁷ M | >50% inhibition of AII-induced pressor response at 1 mg/kg p.o. |

The antagonism of the Angiotensin II receptor translates directly to potent antihypertensive activity. google.com Numerous structural modifications to the benzimidazole nucleus have been aimed at enhancing this effect. researchgate.net Benzimidazole-based drugs like Candesartan and Telmisartan are effective antihypertensive agents. ntnu.no The functional groups on the benzimidazole core are pivotal for their efficacy. ntnu.no

Studies have shown that a propyl group at the 2-position of the central benzimidazole, as seen in Telmisartan, is an effective substitution for strong antihypertensive effects. ntnu.no A series of synthesized benzimidazole derivatives were tested for their hypotensive activity, with some compounds showing effects comparable to aminophylline. nih.gov The development of nonpeptide AT1 selective AII receptor antagonists, such as benzimidazole-7-carboxylic acid derivatives, has led to orally active, highly potent, and long-acting antihypertensive agents. nih.gov In spontaneously hypertensive rats, these compounds have been shown to reduce blood pressure in a dose-dependent manner. nih.gov

| Compound/Derivative Class | Animal Model | Key Finding |

| 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11974) | Spontaneously Hypertensive Rats | Dose-dependent reduction in blood pressure. nih.gov |

| 2-Guanidino-benzimidazole (BS1/81) | Not specified | Hypotensive effects comparable to aminophylline. nih.gov |

| Fluorophenyl benzimidazole (FPD) | Spontaneously Hypertensive Rats (SHR) | Demonstrated significant antihypertensive effects. frontiersin.org |

Neurological Activities

Beyond their cardiovascular applications, benzimidazole derivatives have been investigated for their potential to modulate the central nervous system, exhibiting activities such as anticonvulsant and receptor inhibitory properties.

Benzimidazole and its derivatives have emerged as a promising class for the development of new anticonvulsant drugs. scispace.com Their structural similarity to purines, which play a role in neurotransmission, provides a basis for their neurological activity. nih.govscispace.com

A series of novel 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were designed and synthesized based on the pharmacophoric elements essential for anticonvulsant activity. nih.gov When screened using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, several of these compounds exhibited potent anticonvulsant results. nih.gov Another study predicted the anticonvulsive activities of various imidazo[1,2-a]benzimidazole derivatives using PASS software, with several compounds demonstrating significant activity in a corazole-induced seizure model. scispace.comresearchgate.net The most promising of these compounds showed high levels of anticonvulsive activity at a 10 mg/kg dose, comparable to the reference drug valproic acid. scispace.comresearchgate.net

| Derivative Class | Seizure Model | Result |

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Maximal Electroshock Seizure (MES), Subcutaneous Pentylenetetrazole (scPTZ) | Potent anticonvulsant activity observed in several derivatives. nih.gov |

| Imidazo[1,2-a]benzimidazole derivatives | Corazole-induced seizures | High anticonvulsive activity, comparable to valproic acid. scispace.com |

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and neurotransmission. Inhibition of this receptor is a target for treating various neurological conditions. While direct studies on 1-Propyl-1H-benzoimidazole-2-carbaldehyde are limited, research on structurally related compounds and the broader class of heterocyclic compounds provides insight. For example, sepimostat, an amidine-containing compound, has been shown to inhibit native NMDA receptors in rat hippocampal neurons with an IC50 of 3.5 ± 0.3 µM. mdpi.com The mechanism involves interaction with both shallow and deep binding sites on the receptor channel. mdpi.com Noncompetitive NMDA receptor antagonists like MK-801 have been shown to have protective effects against excitotoxicity. nih.govnih.gov Given the diverse neurological activities of benzimidazoles, their potential interaction with the NMDA receptor system remains an area of interest for future research.

Other Pharmacological Relevances

The benzimidazole scaffold is associated with a remarkably broad range of other pharmacological activities, highlighting its versatility in drug discovery. nih.govnih.gov These activities are a result of the various substitutions that can be made to the core structure. nih.gov

A comprehensive review of the literature reveals that benzimidazole derivatives have been synthesized and evaluated for numerous therapeutic applications, including:

Anti-inflammatory and Analgesic Activity: They can inhibit cyclooxygenases (COXs), which are enzymes involved in the biosynthesis of prostaglandins, key inflammatory mediators. nih.gov

Antimicrobial and Antifungal Activity: Compounds such as N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides have displayed notable inhibitory effects against fungi like A. niger. nih.gov

Anticancer Activity: Certain 1H-benzimidazol-2-yl hydrazones have demonstrated marked antineoplastic activity in low micromolar concentrations against human malignant cell lines, with high selectivity towards tumor cells. mdpi.com

Antiviral and Antiparasitic Activity: The benzimidazole nucleus is a core component of various antiviral and antihelminthic drugs. nih.govnih.gov

These diverse biological actions underscore the importance of the benzimidazole moiety as a foundational structure in the development of new therapeutic agents. researchgate.net

Antiulcer Activity

The benzimidazole core is famously associated with antiulcer agents, primarily through the mechanism of proton pump inhibition. researchgate.net Several benzimidazole derivatives have demonstrated significant antiulcer effects in preclinical and clinical studies. researchgate.net These compounds typically work by inhibiting the H+/K+ ATPase enzyme system in gastric parietal cells, thereby reducing gastric acid secretion. asianpubs.org

While no direct studies on the antiulcer activity of this compound are available, research on other substituted benzimidazoles suggests that modifications at the N-1 and C-2 positions can significantly influence their antiulcer potency. For instance, a series of 2-[{5-substituted-1H-benzo(d)imidazol-2-yl sulfinyl}methyl]-3-substituted phenyl quinazoline-4(3H)-one derivatives were synthesized and showed promising antiulcer activity in pylorus-ligated rat models. asianpubs.org The activity is often attributed to the sulfinylmethyl group at the 2-position, a common feature in proton pump inhibitors like omeprazole. The presence of the aldehyde group at the C-2 position in this compound presents a different chemical profile, and its effect on antiulcer activity would require specific investigation.

| Compound/Derivative Class | Mechanism of Action | Observed Effect | Model System |

| Benzimidazole Derivatives | Inhibition of H+/K+ ATPase (Proton Pump) | Reduction of gastric acid secretion | Preclinical and clinical studies |

| 2-[{5-substituted-1H-benzo(d)imidazol-2-yl sulfinyl}methyl]-3-substituted phenyl quinazoline-4(3H)-one | Postulated H+/K+ ATPase inhibition | Antiulcer activity | Pylorus-ligated rats |

Antihistaminic Effects

Certain benzimidazole derivatives have been investigated for their antihistaminic properties, primarily targeting the H1 receptor. These compounds are of interest for the treatment of allergic conditions. The development of brain-penetrating H1-antihistamines from a benzimidazole core has been explored for potential use in treating insomnia.

Although direct evidence for the antihistaminic effects of this compound is not available, the general structure of some benzimidazole-based antihistamines suggests that substitution at the N-1 position can be a key determinant of activity. For example, the development of mizolastine, a non-sedating antihistamine, has spurred research into other benzimidazole derivatives with CNS-penetrating properties for different therapeutic applications. The propyl group at the N-1 position of the target compound could potentially influence its interaction with histamine (B1213489) receptors, but this remains to be experimentally verified.

Antidiabetic Activity

Benzimidazole derivatives have emerged as a promising class of compounds with potential antidiabetic activity, acting through various mechanisms. hilarispublisher.com These include the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and absorption, as well as modulation of pathways like the AMP-activated protein kinase (AMPK) pathway. nih.gov

Studies on various 2-substituted benzimidazoles have shown their potential to inhibit yeast and rat intestinal α-glucosidase. hilarispublisher.com Furthermore, some benzimidazole derivatives have been found to activate AMPK, a key regulator of cellular energy metabolism, which is a target for antidiabetic drugs like metformin. nih.gov The antidiabetic effects of certain benzimidazoles, such as albendazole and lansoprazole, have been demonstrated in experimental models of type 2 diabetes. nih.gov While no specific data exists for this compound, its structural similarity to other biologically active benzimidazoles suggests that it could be a candidate for investigation into its potential effects on glucose metabolism.

| Compound/Derivative Class | Mechanism of Action | Observed Effect |

| 2-Substituted Benzimidazoles | Inhibition of α-glucosidase | Potential reduction in carbohydrate absorption |

| Various Benzimidazole Derivatives | Activation of AMP-activated protein kinase (AMPK) | Potential for improved glucose uptake and metabolism |

| Albendazole, Lansoprazole | Multiple mechanisms including potential AMPK activation | Antidiabetic effects in animal models |

Antileishmanial and Antimycobacterial Activities

The benzimidazole scaffold is a component of several established anthelmintic drugs and has also been investigated for its activity against other parasites and microbes.

Antileishmanial Activity: Various benzimidazole derivatives have shown promising in vitro activity against different Leishmania species. The mechanism of action for some of these compounds is thought to involve the inhibition of parasitic enzymes, such as fumarate (B1241708) reductase. The substitution pattern on the benzimidazole ring, including at the N-1 and C-2 positions, has been shown to be crucial for antileishmanial potency.

Antimycobacterial Activity: Benzimidazole derivatives have also been explored as potential agents against Mycobacterium tuberculosis. Some studies have reported that 2,5-disubstituted and 1,2,5-trisubstituted benzimidazoles exhibit in vitro antimycobacterial effects. The activity is influenced by the nature and position of the substituents on the benzimidazole core. For instance, N-alkylation has been shown in some cases to modulate the antimycobacterial potency.

Given the established antimicrobial and antiparasitic potential of the benzimidazole nucleus, this compound could warrant investigation for its own antileishmanial and antimycobacterial properties.

Interaction with Biomolecular Targets

The biological activities of benzimidazole derivatives are a direct consequence of their interactions with various biomolecular targets, including enzymes and receptors.

Enzyme Interactions

The benzimidazole scaffold has been identified as a key structural motif in inhibitors of a wide range of enzymes. As previously mentioned, the most prominent example is the inhibition of H+/K+ ATPase by antiulcer drugs. asianpubs.org

Other enzymes targeted by benzimidazole derivatives include:

Poly(ADP-ribose) polymerase (PARP): Certain benzimidazole carboxamides have been developed as potent PARP inhibitors for cancer therapy.

14α-demethylase: This enzyme is crucial for ergosterol (B1671047) biosynthesis in fungi, and its inhibition by benzimidazole derivatives is a key mechanism of their antifungal activity.

α-Glucosidase and α-Amylase: As discussed in the antidiabetic section, inhibition of these enzymes by benzimidazole derivatives can help control postprandial hyperglycemia. hilarispublisher.com